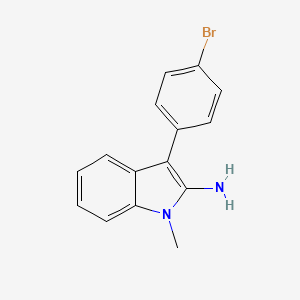
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom in the phenyl ring and a methyl group in the indole ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine typically involves the following steps:
Indole Formation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The methyl group can be introduced into the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Fischer indole synthesis processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-1H-indole: Lacks the methyl group in the indole ring.
3-(4-Chlorophenyl)-1-methyl-1H-indol-2-amine: Contains a chlorine atom instead of a bromine atom.
3-(4-Bromophenyl)-1-methyl-1H-indole: Lacks the amine group in the indole ring.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is unique due to the presence of both a bromine atom in the phenyl ring and a methyl group in the indole ring. This combination of functional groups may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
生物活性
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine, also known as N-[3-(4-bromophenyl)-1-methyl-1H-indol-2-yl]benzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole core substituted with a bromophenyl group and an amine functional group. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃BrN₂
- Molecular Weight : 305.19 g/mol
The presence of the bromine atom in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Indole derivatives are known for their potential to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases. Molecular docking studies indicate its binding affinity to key enzymes involved in inflammation .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | , |
| Anti-inflammatory | Inhibits cytokine production | , |
| Antimicrobial | Exhibits activity against various bacterial strains | , |
Anticancer Studies
A study published in Frontiers in Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM. The mechanism was linked to increased caspase-3 activity, indicating enhanced apoptosis .
Anti-inflammatory Research
In another investigation, the compound was shown to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, supporting its potential use in treating inflammatory conditions .
Antimicrobial Activity
Research highlighted the antimicrobial properties of this compound against Helicobacter pylori, with minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to existing antibiotics .
属性
CAS 编号 |
62693-67-8 |
|---|---|
分子式 |
C15H13BrN2 |
分子量 |
301.18 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1-methylindol-2-amine |
InChI |
InChI=1S/C15H13BrN2/c1-18-13-5-3-2-4-12(13)14(15(18)17)10-6-8-11(16)9-7-10/h2-9H,17H2,1H3 |
InChI 键 |
AKIWQEWQKDVOQB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















